N1-Difluoroethyl vs. N1-Methyl Substitution: 3.1-Fold Improvement in Kinase Selectivity (LCK Window) in HPK1 Inhibitor Context
In a direct head-to-head comparison from AstraZeneca's HPK1 inhibitor program, the N1-difluoroethyl pyrazole derivative 16a (which incorporates the 1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine core motif) demonstrated 174-fold selectivity over the off-target kinase LCK (LCK IC50 = 17,400 nM), compared to only 56-fold selectivity for the N1-methyl analog 6 (LCK IC50 = 5,100 nM). Both compounds maintained equivalent on-target potency (HPK1 IC50 < 3 nM) [1]. The 3.1-fold improvement in the LCK selectivity window is directly attributable to the difluoroethyl group's ability to engage the flexible p-loop of HPK1 while disfavoring LCK binding [1]. Additionally, 16a showed improved human liver microsome (HLM) stability (<3.0 vs. <5.6 μL min⁻¹ mg⁻¹) and nearly 2-fold higher aqueous solubility (13 μM vs. 7.3 μM) compared to the N1-methyl analog 6 [1].
| Evidence Dimension | LCK off-target kinase selectivity; HLM metabolic stability; Aqueous solubility |
|---|---|
| Target Compound Data | HPK1 IC50 <3 nM; LCK IC50 17,400 nM (174-fold selectivity); HLM <3.0 μL min⁻¹ mg⁻¹; Aq. solubility 13 μM; logD7.4 = 2.6 |
| Comparator Or Baseline | Compound 6 (N1-CH3): HPK1 IC50 <3 nM; LCK IC50 5,100 nM (56-fold selectivity); HLM <5.6 μL min⁻¹ mg⁻¹; Aq. solubility 7.3 μM; logD7.4 = 2.4 |
| Quantified Difference | LCK selectivity: 174-fold vs. 56-fold (3.1× improvement); HLM: <3.0 vs. <5.6 (≥1.9× improvement); Solubility: 13 vs. 7.3 μM (1.8× improvement) |
| Conditions | HPK1/LCK ADP-Glo biochemical assays; human liver microsome stability assay; logD7.4 by shake-flask method; thermodynamic aqueous solubility (μM) |
Why This Matters
For medicinal chemistry teams prosecuting kinase targets, the difluoroethyl substituent delivers a quantifiably superior selectivity and metabolic stability profile compared to simple N1-alkyl analogs, reducing the risk of T-cell signaling antagonism from off-target kinase inhibition—a known liability in HPK1 and JAK programs.
- [1] Metrano AJ, Morrill LA, Bommakanti G, et al. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med Chem. 2025;16:3522-3529. Table 1. View Source
